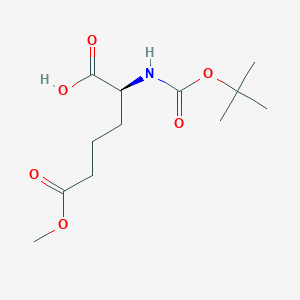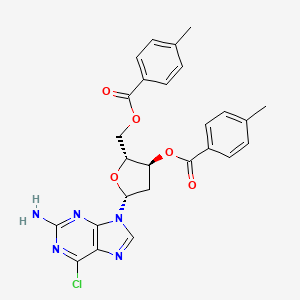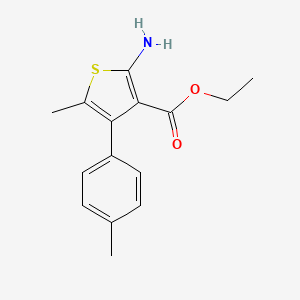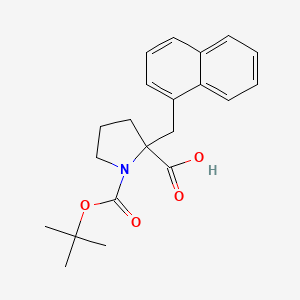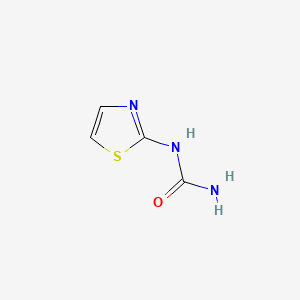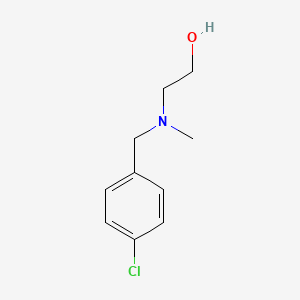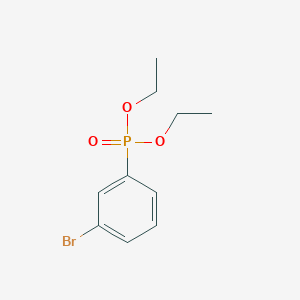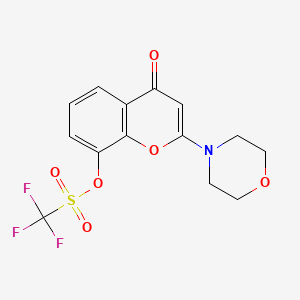
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves multiple steps. One of the improved methods for its synthesis includes the judicious use of allyl protecting groups. This method can achieve an overall yield of 35% through modification of the published route. Another method employs a Baker-Venkataraman rearrangement to generate the chromenone scaffold, resulting in a 15% overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and rearrangement reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate undergoes various chemical reactions, including substitution reactions. The compound is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors, which involves reactions with other chemical entities to form the final product .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include allyl protecting groups and reagents for the Baker-Venkataraman rearrangement. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major product formed from the reactions involving this compound is the DNA-dependent protein kinase inhibitor, specifically 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441) .
Scientific Research Applications
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in the study of DNA-dependent protein kinases, which play a crucial role in DNA repair mechanisms.
Medicine: It is involved in the development of inhibitors for DNA-dependent protein kinases, which have potential therapeutic applications in cancer treatment.
Industry: The compound’s unique structure makes it valuable in the synthesis of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves its role as an intermediate in the synthesis of DNA-dependent protein kinase inhibitors. These inhibitors target the DNA-dependent protein kinase, a crucial enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can potentially interfere with the repair of damaged DNA, making it a valuable tool in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
- 8-substituted 2-morpholin-4-yl-quinolin-4-ones
- 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones
Uniqueness
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. The presence of the trifluoromethanesulfonate group enhances its reactivity and makes it a valuable compound in various synthetic pathways .
Properties
IUPAC Name |
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO6S/c15-14(16,17)25(20,21)24-11-3-1-2-9-10(19)8-12(23-13(9)11)18-4-6-22-7-5-18/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXIVHYFSFWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
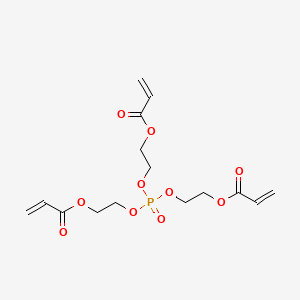
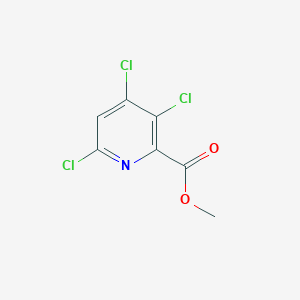
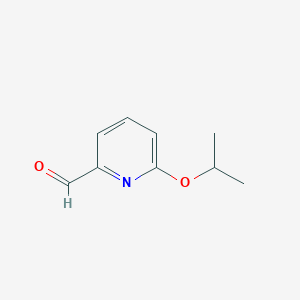
![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)
